Enkephalin(1-3)

Description

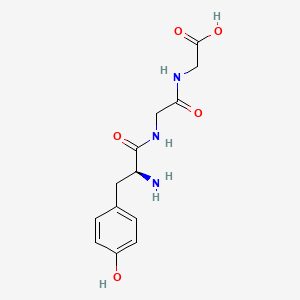

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINQLBHPIQYHN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-69-8 | |

| Record name | Tyrosyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyr-Gly-Gly Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tripeptide Tyr-Gly-Gly, a molecule of significant interest in the field of neuropharmacology and peptide chemistry. Tyr-Gly-Gly is the N-terminal fragment of the endogenous opioid peptides, the enkephalins, and a primary metabolite in their degradation pathway. This document details the historical context of its discovery, outlines comprehensive experimental protocols for its chemical synthesis and characterization, presents available data on its biological activity, and visualizes the key enzymatic and signaling pathways in which it is involved.

Discovery and Historical Context

The discovery of Tyr-Gly-Gly is intrinsically linked to the groundbreaking identification of the enkephalins in 1975 by John Hughes and Hans Kosterlitz.[1][2][3][4] Their research sought to identify the endogenous ligands for the opiate receptors, which had been discovered in the brain in 1973.[2] Hughes and Kosterlitz successfully isolated two pentapeptides from porcine brain with opioid activity: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][5] The common N-terminal sequence of these peptides was determined to be Tyr-Gly-Gly.

Subsequent research established that Tyr-Gly-Gly is a major metabolic product of enkephalin degradation.[6][7] The enzymatic cleavage of the Gly-Phe bond in enkephalins by enzymes such as neutral endopeptidase (NEP), also known as "enkephalinase," releases the Tyr-Gly-Gly tripeptide.[7][8] Further degradation of Tyr-Gly-Gly can occur through the action of aminopeptidases, which cleave the Tyr-Gly bond.[9] The presence and levels of Tyr-Gly-Gly in the brain have been used as an index of enkephalin release and metabolism.[6][7]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H17N3O5 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |

| CAS Number | 21778-69-8 |

Biological Activity and Quantitative Data

While Tyr-Gly-Gly is the N-terminal sequence essential for the opioid activity of enkephalins, the tripeptide itself exhibits very low affinity for opioid receptors. This is exemplified by the binding affinity of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), a related endogenous peptide with an N-terminal tyrosine, which has a low affinity for the µ-opioid receptor with a Ki of 1 µM.[10] The additional amino acids in the full pentapeptide sequence of enkephalins are crucial for high-affinity receptor binding and potent agonist activity.

Table 1: Opioid Receptor Binding Affinity of a Related Tyr-Peptide

| Peptide | Receptor Subtype | Binding Affinity (Ki) |

| Tyr-MIF-1 | µ-opioid | 1 µM[10] |

Note: Specific binding affinity data for Tyr-Gly-Gly at µ, δ, and κ opioid receptors is not extensively reported in the literature, likely due to its very low affinity. The data for Tyr-MIF-1 is provided as a relevant comparison.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Gly-Gly

This protocol outlines the manual synthesis of Tyr-Gly-Gly using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

-

First Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Second Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Second Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Tyrosine):

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude Tyr-Gly-Gly peptide in a minimal amount of Mobile Phase A.

-

Filter the solution to remove any particulates.

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified Tyr-Gly-Gly as a white powder.

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

Compare the observed monoisotopic mass with the calculated theoretical mass of Tyr-Gly-Gly (C13H17N3O5, Monoisotopic Mass: 295.1168 Da).

Visualization of Pathways

Enzymatic Degradation of Enkephalins

The following diagram illustrates the enzymatic cleavage of enkephalins, leading to the formation of Tyr-Gly-Gly.

Caption: Enzymatic breakdown of enkephalins by peptidases.

Opioid Receptor Signaling Pathway

This diagram shows the general G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist. While Tyr-Gly-Gly has low affinity, this represents the pathway activated by its parent molecules, the enkephalins.

Caption: Opioid receptor G-protein coupled signaling pathway.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical flow of the experimental procedures described in this guide.

Caption: Workflow for Tyr-Gly-Gly synthesis and analysis.

Conclusion

Tyr-Gly-Gly holds a significant place in the history of opioid research as the fundamental N-terminal motif of the enkephalins. While its own affinity for opioid receptors is negligible, its role as a key metabolite makes it an important molecule for studying the dynamics of the endogenous opioid system. The straightforward synthesis and characterization of Tyr-Gly-Gly, as detailed in this guide, provide researchers with the necessary tools to produce this peptide for various applications, including its use as an analytical standard, a building block in peptide synthesis, and a tool for investigating peptidase activity. Understanding the properties and pathways associated with Tyr-Gly-Gly is essential for a comprehensive grasp of enkephalin biology and the broader field of neuropeptide signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Study of endogenous Tyr-Gly-Gly, a putative enkephalin metabolite, in mouse brain: validation of a radioimmunoassay, localisation and effects of peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in levels of the tripeptide Tyr-Gly-Gly as an index of enkephalin release in the spinal cord: effects of noxious stimuli and parenterally-active peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 9. Brain-specific aminopeptidase: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of Tyr-W-MIF-1, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Enkephalin(1-3) as a Metabolite of Endogenous Enkephalins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous enkephalins, principally [Met]enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu), are pivotal neuropeptides in the central and peripheral nervous systems. Their roles in pain modulation, emotional regulation, and autonomic functions are well-established. The physiological activity of enkephalins is tightly regulated by a sophisticated system of enzymatic degradation. This process not only terminates their signaling but also generates a cascade of smaller peptide fragments. Among these is the tripeptide Tyr-Gly-Gly, also known as enkephalin(1-3). This technical guide provides a comprehensive overview of the formation of enkephalin(1-3) as a metabolite of endogenous enkephalins, detailing the enzymatic pathways, quantitative data, and key experimental protocols for its study.

Metabolic Pathways of Endogenous Enkephalins

The short biological half-life of enkephalins is attributed to their rapid cleavage by a group of cell-surface metallopeptidases, often collectively referred to as "enkephalinases". The primary product, enkephalin(1-3) or Tyr-Gly-Gly (TGG), is formed through the action of Neutral Endopeptidase (NEP). Subsequently, TGG is further metabolized, primarily by Aminopeptidase N (APN).

Key Degrading Enzymes

-

Neutral Endopeptidase (NEP) / Neprilysin (EC 3.4.24.11): This zinc-metallopeptidase is a major enzyme responsible for the inactivation of enkephalins in the brain. It cleaves the Gly3-Phe4 bond of both [Met]- and [Leu]enkephalin, leading to the formation of the tripeptide Tyr-Gly-Gly and the dipeptides Phe-Met or Phe-Leu.[1]

-

Aminopeptidase N (APN) / CD13 (EC 3.4.11.2): This enzyme cleaves the N-terminal amino acid from various peptides. In the context of enkephalin metabolism, APN removes the N-terminal tyrosine from the parent pentapeptides, generating the inactive fragment Gly-Gly-Phe-Met/Leu. It is also responsible for the further degradation of Tyr-Gly-Gly.[2][3]

-

Dipeptidyl Peptidase 3 (DPP3) (EC 3.4.14.4): DPP3 sequentially removes dipeptides from the N-terminus of its substrates. It can hydrolyze enkephalins at the Gly2-Gly3 bond.[4]

The metabolic cascade is a complex interplay of these enzymes, with their relative contributions varying across different tissues and subcellular locations.

Quantitative Data

Table 1: Kinetic Parameters of Enkephalin-Degrading Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |

| Neprilysin (Wild-Type) | D-Ala²-Leu-enkephalin | 19 | 2000 | [5] |

| Aminopeptidase N (Guinea Pig Serum) | [Leu]enkephalin | 120 | Not Reported | [6] |

| Aminopeptidase N (Guinea Pig Serum) | [Met]enkephalin | 180 | Not Reported | [6] |

| Dipeptidyl Peptidase 3 (Human, inactive variant) | [Leu]enkephalin | 3.6 (Kd) | Not Applicable | [7] |

Table 2: Reported Tissue Concentrations of Enkephalin(1-3) (Tyr-Gly-Gly)

| Tissue | Species | Concentration | Method | Source |

| Whole Brain | Mouse | ~8 pmol/brain | HPLC and RIA | [8] |

| Striatum | Rat | Levels parallel [Met]enkephalin | RIA | [9] |

| Globus Pallidus | Rat | Levels parallel [Met]enkephalin | RIA | [9] |

Experimental Protocols

In Vitro Enkephalin Degradation Assay using Brain Homogenates and HPLC Analysis

This protocol allows for the characterization of enkephalin degradation and the formation of metabolites like Tyr-Gly-Gly by the enzymatic machinery present in a specific tissue.

Materials:

-

[Met]enkephalin or [Leu]enkephalin standard

-

Brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer

-

Centrifuge

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Reaction termination solution (e.g., 1 M HCl)

-

HPLC system with a C18 reverse-phase column and UV or electrochemical detector

Procedure:

-

Tissue Homogenization:

-

Rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate an aliquot of the S1 fraction (e.g., 50-100 µg of protein) in incubation buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the enkephalin substrate to a final concentration of 50-100 µM.

-

Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of reaction termination solution to each aliquot.

-

-

HPLC Analysis:

-

Centrifuge the terminated reaction samples at 10,000 x g for 5 minutes to pellet precipitated proteins.

-

Inject the supernatant onto the HPLC system.

-

Separate the parent enkephalin and its metabolites (including Tyr-Gly-Gly) using a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

-

Detect the peptides by their absorbance at 214 nm or using an electrochemical detector.

-

Quantify the peaks by comparing their areas to those of known standards.

-

Quantification of Tyr-Gly-Gly in Brain Tissue by LC-MS/MS

This protocol provides a highly sensitive and specific method for the absolute quantification of Tyr-Gly-Gly in complex biological matrices.

Materials:

-

Brain tissue

-

Tyr-Gly-Gly analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-Tyr-Gly-Gly)

-

Homogenization solution (e.g., 80% methanol in water)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue and add 10 volumes of ice-cold homogenization solution containing the internal standard.

-

Homogenize the tissue using a bead beater or ultrasonic probe.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Tyr-Gly-Gly and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., HILIC or C18).

-

Use a gradient elution program to achieve good separation from other matrix components.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Tyr-Gly-Gly and its internal standard.

-

-

Quantification:

-

Create a calibration curve by analyzing known concentrations of the Tyr-Gly-Gly standard with a fixed concentration of the internal standard.

-

Calculate the concentration of Tyr-Gly-Gly in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as Tyr-Gly-Gly, for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor)

-

Unlabeled test compound (Tyr-Gly-Gly)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add cell membranes and radioligand.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone).

-

Competition: Add cell membranes, radioligand, and varying concentrations of the test compound (Tyr-Gly-Gly).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

-

Biological Role of Enkephalin(1-3)

The primary role of Tyr-Gly-Gly is as a direct metabolite of enkephalin degradation. To date, there is a lack of substantial evidence demonstrating significant binding affinity of Tyr-Gly-Gly for µ, δ, or κ opioid receptors. Therefore, it is largely considered to be an inactive metabolite in the context of classical opioid signaling.

However, some studies have suggested potential immunomodulatory roles for Tyr-Gly-Gly and the related dipeptide Tyr-Gly. This activity may be independent of opioid receptors and warrants further investigation to elucidate the specific receptors and signaling pathways involved.

Conclusion

Enkephalin(1-3), or Tyr-Gly-Gly, is a key metabolite in the degradation pathway of endogenous enkephalins, primarily formed by the action of Neutral Endopeptidase. Its subsequent breakdown is mediated by Aminopeptidase N. While quantitative data on its tissue concentrations and the kinetics of its formation are available, its direct biological activity, particularly concerning opioid receptor interaction, appears to be minimal. The experimental protocols detailed in this guide provide a framework for the further investigation of enkephalin metabolism and the physiological relevance of its metabolites. Future research should focus on exploring potential non-opioid roles of Tyr-Gly-Gly and on developing more sensitive analytical methods for its quantification in various physiological and pathological states. This will contribute to a more complete understanding of the complex lifecycle of endogenous opioid peptides and may reveal new avenues for therapeutic intervention.

References

- 1. In vitro degradation of enkephalin: evidence for cleavage at the Gly-Phe bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of aminopeptidase N in Met-enkephalin modulated superoxide anion release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of an enkephalin-degrading aminopeptidase from guinea pig serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. The endogenous tripeptide Tyr-Gly-Gly as a possible metabolite of opioid peptides in rat brain: identification, regional distribution, effects of lesions and formation in depolarized slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. chem.uwec.edu [chem.uwec.edu]

An In-depth Technical Guide to Tyrosyl-Glycyl-Glycine: Structure, Properties, and Experimental Analysis

Introduction

Tyrosyl-glycyl-glycine (Tyr-Gly-Gly or YGG) is a tripeptide of significant interest in biochemical and pharmaceutical research. It is composed of one L-tyrosine residue and two subsequent glycine residues linked by peptide bonds.[1][2] Notably, Tyr-Gly-Gly is a metabolite resulting from the enzymatic cleavage of enkephalins by enkephalinase, and its sequence is identical to the N-terminal end of these endogenous opioid peptides.[2][3] This guide provides a comprehensive overview of its structural characteristics, chemical properties, and relevant experimental methodologies for its study, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The fundamental identity of Tyrosyl-glycyl-glycine is defined by its unique arrangement of amino acids. It is a linear tripeptide with the sequence L-tyrosyl-glycyl-glycine.[2]

Chemical Identity

-

IUPAC Name : 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid[2]

-

Sequence : Tyr-Gly-Gly (YGG)[2]

Conformational Structure

In the gas phase, Tyrosyl-glycyl-glycine is less conformationally diverse than its constituent amino acid, tyrosine.[4][5] While tyrosine can exist in seven different conformations, Tyr-Gly-Gly has been observed to adopt only three stable conformers.[4][5][6][7] This reduction in stable forms, despite the increased number of rotatable bonds, is attributed to the stabilizing effects of intramolecular hydrogen bonding, which plays a more significant role than the dispersive forces seen in similar peptides like phenylalanine-glycine-glycine (FGG).[4][6][7]

Caption: 2D structure of Tyrosyl-Glycyl-Glycine (Tyr-Gly-Gly).

Physicochemical Properties

The chemical behavior of Tyr-Gly-Gly in various environments is dictated by its physicochemical properties. These values are crucial for designing experimental conditions, predicting biological interactions, and formulating drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₃O₅ | [1][2] |

| Molecular Weight | 295.29 g/mol | [1][2] |

| Monoisotopic Mass | 295.11682065 Da | [2] |

| XLogP3-AA (Lipophilicity) | -3.5 | [2] |

| pKa (α-carboxyl) | ~2.20 (Estimated from Tyrosine) | [8][9] |

| pKa (α-amino) | ~9.11 (Estimated from Tyrosine) | [8][9] |

| pKa (Tyrosine side chain) | ~10.07 (Estimated from Tyrosine) | [9] |

| Isoelectric Point (pI) | ~5.66 (Estimated from Tyrosine) | [9] |

| Solubility | Soluble in water. | [10][11] |

| Appearance | White solid/crystals. | [12][13] |

Synthesis and Chemical Reactions

Synthesis

The synthesis of Tyr-Gly-Gly, like other peptides, is typically achieved through established peptide synthesis protocols.

-

Solid-Phase Peptide Synthesis (SPPS) : This is the most common method, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The process involves cycles of deprotection and coupling until the desired sequence is assembled, followed by cleavage from the resin and final deprotection.

-

Solution-Phase Synthesis : In this classical approach, protected amino acids are coupled in a solution. While it allows for easier purification of intermediates, it can be more time-consuming and may result in lower overall yields compared to SPPS for longer peptides.[14]

Key steps in either method involve the activation of the carboxylic acid group of one amino acid and the protection of the amino group of the other to ensure specific peptide bond formation.[11][14]

Chemical Reactions

-

Hydrolysis : The peptide bonds in Tyr-Gly-Gly are susceptible to hydrolysis under acidic or basic conditions, which cleaves the peptide into its constituent amino acids: tyrosine and glycine.[14] This is a critical consideration for the peptide's stability in different formulations and biological environments.

-

Reactions of the Tyrosine Side Chain : The phenolic hydroxyl group on the tyrosine residue can undergo reactions such as phosphorylation, a common post-translational modification in biological systems, or coordination with metal ions.[14]

Biological Context and Significance

Tyr-Gly-Gly is primarily known as a metabolite of enkephalins. Enkephalins are endogenous pentapeptides that act as neurotransmitters and play a key role in pain signaling.

Caption: Degradation of Enkephalin by Enkephalinase.

The enzyme enkephalinase (also known as neprilysin or CD10) cleaves the Gly-Phe bond in enkephalins, releasing the N-terminal Tyr-Gly-Gly fragment.[3] This action terminates the signaling of the enkephalin.

Additionally, a low molecular weight fraction of human leukocyte dialysates, known as IMREG-1, has shown immunostimulatory activity.[2] This activity is attributed to the peptides Tyr-Gly and Tyr-Gly-Gly.[2] IMREG-1 has been studied for its potential to potentiate the production of interleukin-2 (IL-2) and interferon-gamma and has been investigated in the context of HIV for potentially delaying disease progression.[2]

Experimental Protocols

Analysis of Conformational Structure by Double Resonance Spectroscopy

To elucidate the gas-phase conformations of Tyr-Gly-Gly, a combination of UV-UV and IR-UV double resonance spectroscopy is employed.[5][7] This technique provides detailed information about the peptide's three-dimensional structure and intramolecular interactions.

Objective: To identify and characterize the stable conformers of isolated, jet-cooled Tyr-Gly-Gly.

Methodology:

-

Sample Preparation and Introduction : The peptide is introduced into a high-vacuum chamber via laser desorption from a solid sample, entraining the molecules in a supersonic jet of an inert carrier gas (e.g., Argon). This process cools the molecules to very low rotational and vibrational temperatures, simplifying their electronic spectra.

-

Resonant Two-Photon Ionization (R2PI) : A tunable UV "pump" laser is scanned across the S₀-S₁ electronic transition of the tyrosine chromophore. When the laser frequency is resonant with a specific conformer's transition, the molecule is excited. A second UV "probe" laser pulse ionizes the excited molecule. The resulting ions are detected by a time-of-flight mass spectrometer. This generates a spectrum where each peak corresponds to a vibronic transition of one or more conformers.

-

UV-UV Hole-Burning Spectroscopy : To separate the overlapping spectra of different conformers, a "burn" laser is fired before the "pump" laser. If the burn laser is resonant with a specific conformer, it depletes the ground state population of that conformer. When the pump laser is scanned, the corresponding peaks for that conformer will be absent or reduced in intensity. By systematically setting the burn laser frequency and scanning the pump laser, the individual spectrum for each conformer can be isolated.

-

IR-UV Double Resonance Spectroscopy : To obtain vibrational information for a specific conformer, the UV pump and probe lasers are fixed at a frequency corresponding to that conformer. A tunable IR laser is then scanned. If the IR frequency is resonant with a vibrational mode of the selected conformer, it excites the molecule, causing a depletion in the ion signal. This provides a conformer-specific IR spectrum.

-

Computational Modeling : The experimental IR spectra are compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). The close match between experimental and calculated vibrational frequencies allows for the definitive assignment of the specific 3D structure (e.g., hydrogen bonding patterns) for each observed conformer.

Caption: Experimental workflow for conformational analysis.

Conclusion

Tyrosyl-glycyl-glycine is a simple yet biologically relevant tripeptide. Its well-defined structure, characterized by a limited number of stable conformations, makes it an excellent model system for studying peptide folding and intramolecular interactions. As a direct metabolite of enkephalins and a component of the immunostimulatory agent IMREG-1, it holds continued interest for researchers in neurobiology, immunology, and pharmaceutical sciences. The methodologies outlined in this guide provide a framework for the detailed investigation of its chemical and structural properties, which are essential for understanding its biological function and therapeutic potential.

References

- 1. Tyrosyl-glycyl-glycine | TargetMol [targetmol.com]

- 2. Tyrosyl-glycyl-glycine | C13H17N3O5 | CID 123715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tyrosyl-glycyl-glycine - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Ch27 pKa and pI values [chem.ucalgary.ca]

- 9. peptideweb.com [peptideweb.com]

- 10. Glycyl-glycyl-glycine | 556-33-2 [chemicalbook.com]

- 11. Dipeptide - Wikipedia [en.wikipedia.org]

- 12. Glycylglycine - Wikipedia [en.wikipedia.org]

- 13. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. evitachem.com [evitachem.com]

Proenkephalin gene (PENK) and post-translational processing

An In-Depth Technical Guide to the Proenkephalin Gene (PENK) and its Post-Translational Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proenkephalin gene (PENK) encodes the precursor protein for the enkephalins, a class of endogenous opioid peptides fundamental to neuromodulation. These peptides are key players in the central and peripheral nervous systems, primarily involved in pain perception, emotional regulation, and autonomic control.[1] Beyond their role as neurotransmitters, PENK-derived peptides are expressed in a multitude of non-neuronal tissues, where they participate in diverse physiological processes such as cell proliferation, immune response, and apoptosis.[1] The intricate, multi-step post-translational processing of the proenkephalin protein yields a variety of both opioid and non-opioid peptides, each with distinct biological activities and receptor targets. A thorough understanding of PENK gene regulation and the enzymatic cascade that generates these bioactive molecules is critical for the development of novel therapeutics targeting pain, addiction, and other neurological and cellular disorders.

The Proenkephalin (PENK) Gene: Structure and Regulation

The human PENK gene is located on chromosome 8 at position q12.1.[2] Its structure is analogous to other opioid precursor genes, consisting of multiple exons and introns, with the primary coding sequence for all bioactive peptides located on a single large exon. This organization allows for the generation of a multi-peptide precursor from a single transcript.

Transcriptional regulation of the PENK gene is tightly controlled by various extracellular signals, which converge on specific DNA regulatory elements within the gene's promoter region. A critical control point is a second-messenger-inducible enhancer that contains a cAMP response element (CRE).[3] Activation of G-protein coupled receptors (GPCRs) linked to adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus and binds to the CRE site in the PENK promoter, initiating gene transcription.[3][4] This pathway allows for the dynamic regulation of enkephalin synthesis in response to synaptic activity and other physiological stimuli.

Post-Translational Processing of Proenkephalin

The PENK mRNA is translated into a 267-amino acid preproprotein. Following the cleavage of an N-terminal signal peptide, the resulting 243-amino acid proenkephalin protein enters the regulated secretory pathway, where it undergoes extensive post-translational processing within secretory granules.[5] This maturation is a highly regulated, multi-step enzymatic cascade that liberates the final bioactive peptides.

Processing occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys, Arg-Arg).[6][7] Two main classes of endoproteases are responsible for the initial cleavages:

-

Prohormone Convertases (PCs): These are serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (PCSK2), that typically cleave on the C-terminal side of dibasic sites.[6][8][9] PC2, in particular, appears to have a broader specificity for proenkephalin and is crucial for generating smaller, active opioid peptides.[6]

-

Cysteine Proteases: Cathepsin L is a key cysteine protease that has been identified as a major proenkephalin processing enzyme.[10][11] In contrast to PCs, Cathepsin L cleaves either at the N-terminal side of or between the two basic residues.[11][12]

This differential cleavage by PCs and Cathepsin L results in a variety of intermediate peptides. These intermediates are then further trimmed by exopeptidases , such as carboxypeptidases (which remove C-terminal basic residues) and aminopeptidases like Cathepsin H (which remove N-terminal basic residues), to yield the final, mature peptides.[13] The specific combination and activity of these enzymes can vary between tissues, leading to tissue-specific patterns of proenkephalin processing.

Bioactive Proenkephalin-Derived Peptides

The processing of a single proenkephalin molecule yields multiple copies of opioid peptides and several larger, non-opioid fragments.[2]

-

Opioid Peptides: The primary opioid products are four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and one copy of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] These pentapeptides are the principal endogenous ligands for the delta-opioid receptor (δOR) and also bind with significant affinity to the mu-opioid receptor (μOR).[6] Their binding initiates signaling cascades that produce potent analgesic effects. Extended opioid peptides, such as Met-enkephalin-Arg-Phe (MERF), are also produced and possess distinct receptor affinities and biological activities.[10]

-

Non-Opioid Peptides: Several larger peptide fragments are generated that do not typically bind to classical opioid receptors but have their own unique biological functions.

-

Synenkephalin: The N-terminal 70-73 amino acid fragment of proenkephalin. It is co-localized and co-released with opioid peptides and is thought to play a role in regulating the processing and sorting of the precursor protein.

-

Bovine Adrenal Medulla (BAM) Peptides: Fragments like BAM-22P have a dual signaling capacity. BAM-22P is a potent agonist at classical opioid receptors but also activates a distinct family of G-protein coupled receptors known as Mas-related G-protein coupled receptors (MRGPRs), specifically MRGPRX1. These receptors are expressed in sensory neurons and are implicated in the modulation of pain and itch, representing a naloxone-insensitive pathway for PENK-mediated effects.

-

Quantitative Data Summary

The expression of the PENK gene and the concentration of its derived peptides vary significantly across different tissues and under various physiological conditions.

Table 1: Relative Expression of PENK mRNA in Human Tissues

| Tissue | Relative mRNA Expression Level |

| Adrenal Gland | Very High |

| Brain (e.g., Striatum) | High |

| Testis | High |

| Colon | Medium |

| Skin | Low to Medium |

| Kidney | Low |

| Data compiled from publicly available databases such as the Human Protein Atlas.[1] |

Table 2: Relative Abundance of Proenkephalin-Derived Peptides in Human Brain Regions

| Brain Region | Relative Peptide Level | Peptide Order of Abundance |

| Striatum (Pallidum > Caudate) | Very High | BAM-12P > MERGL > MERF |

| Substantia Nigra | High | BAM-12P > MERGL > MERF |

| Hypothalamus | Medium-High | BAM-12P > MERGL > MERF |

| Periaqueductal Gray | Medium | N/A |

| Medulla | Medium | BAM-12P > MERGL > MERF |

| Data synthesized from studies using a combination of RIA, gel filtration, and HPLC.[10] MERF = [Met]enkephalin-Arg-Phe; MERGL = [Met]enkephalin-Arg-Gly-Leu. |

Table 3: Binding Affinities (Ki, nM) of Enkephalins and Related Ligands to Opioid Receptors

| Ligand | μ-Opioid Receptor (μOR) | δ-Opioid Receptor (δOR) | κ-Opioid Receptor (κOR) |

| [Leu]-Enkephalin | 1.7 | 1.26 | > 1000 |

| DAMGO (μ-agonist) | 1.23 | 620 | 660 |

| DPDPE (δ-agonist) | 980 | 1.4 | > 10000 |

| [D-Ala²,D-Leu⁵]-Enkephalin (DADLE) | 50 | 5 - 8 | N/A |

| BAM-22P (IC₅₀, Guinea Pig Ileum) | 1.3 (Opioid Activity) | N/A | N/A |

| BAM-22P (EC₅₀, MRGPRX1) | N/A (Non-Opioid) | N/A (Non-Opioid) | N/A (Non-Opioid) |

| Data compiled from multiple radioligand binding studies.[4][13] Ki values represent the concentration of ligand required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. |

Detailed Experimental Protocols

Protocol 1: Quantification of PENK mRNA Expression by quantitative PCR (qPCR)

This protocol outlines the measurement of human PENK mRNA levels from tissue or cell samples using a SYBR Green-based qPCR method.

-

RNA Extraction:

-

Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Perform phase separation by adding 0.2 mL of chloroform, vortexing, incubating for 3 minutes at room temperature, and centrifuging at 12,000 x g for 15 minutes at 4°C.

-

Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol, incubating for 10 minutes, and centrifuging at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes.

-

Air-dry the pellet and resuspend in RNase-free water. Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and RNase-free water.

-

Incubate at 65°C for 5 minutes to denature secondary structures, then chill on ice.

-

Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.

-

Human PENK Primers: [3]

-

Forward: 5'-AATGCAGCCAGGATTGCGCGAC-3'

-

Reverse: 5'-TCTGGTTTGGACAGCTGCAGGA-3'

-

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA template (e.g., 10-50 ng) to each well. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

-

Thermocycling and Data Analysis:

-

Use a standard three-step or two-step cycling protocol:

-

Initial Denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.

-

Melt Curve Analysis: 60°C to 95°C with a ramp rate of ~0.3°C/second to verify product specificity.

-

-

Calculate relative gene expression using the ΔΔCt method, normalizing PENK Ct values to the reference gene Ct values.

-

Protocol 2: Analysis of Proenkephalin Protein by Western Blot

This protocol describes the detection of the ~37 kDa proenkephalin protein from cell or tissue lysates.[11][12]

-

Protein Extraction:

-

Wash cells or minced tissue with ice-cold PBS.

-

Lyse cells/tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for proenkephalin (e.g., targeting an internal region) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD camera-based imager or X-ray film. The expected band for proenkephalin is approximately 37 kDa.

-

Protocol 3: Quantification of Met-Enkephalin by Radioimmunoassay (RIA)

This protocol details a competitive binding assay for the quantification of Met-enkephalin in biological extracts.

-

Sample Preparation and Extraction:

-

Homogenize tissue samples in acid acetone or acidify plasma/CSF samples.

-

Centrifuge to pellet precipitated proteins and collect the supernatant.

-

For purification and concentration, pass the extract through an octadecasilyl-silica (ODS-silica) solid-phase extraction cartridge.

-

Elute the peptide fraction, dry the eluate (e.g., by lyophilization), and reconstitute in RIA assay buffer.

-

-

Oxidation (Optional but Recommended):

-

To improve antibody specificity and consistency, treat all samples, standards, and the radiolabeled tracer with hydrogen peroxide. This oxidizes the methionine residue to methionine sulfoxide, a more stable form for which highly specific antibodies can be raised.

-

-

Assay Procedure:

-

Set up assay tubes in triplicate for standards, unknown samples, total counts (TC), non-specific binding (NSB), and zero standard (B₀).

-

Add assay buffer to all tubes except TC.

-

Pipette known concentrations of Met-enkephalin standards or the prepared samples into the respective tubes.

-

Add the primary anti-Met-enkephalin antibody to all tubes except TC and NSB.

-

Add radiolabeled tracer (e.g., ¹²⁵I-Met-enkephalin) to all tubes.

-

Vortex gently and incubate for 24-48 hours at 4°C to allow competitive binding to reach equilibrium.

-

-

Separation and Counting:

-

Separate antibody-bound tracer from free tracer. This is typically achieved by adding a second antibody (precipitating antibody) and a carrier serum (e.g., normal rabbit serum), followed by centrifugation.

-

Decant the supernatant and measure the radioactivity of the pellet (bound fraction) in a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) against the concentration of the unlabeled Met-enkephalin standards.

-

Determine the concentration of Met-enkephalin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. origene.com [origene.com]

- 3. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Distribution and characterization of opioid peptides derived from proenkephalin A in human and rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. bio-rad.com [bio-rad.com]

- 8. mdpi.com [mdpi.com]

- 9. Proenkephalin-A-derived peptides are present in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-techne.com [bio-techne.com]

- 11. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. sinobiological.com [sinobiological.com]

The Endogenous Opioid System and Enkephalin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous opioid system is a critical neuromodulatory network that governs a wide array of physiological and pathological processes, including pain perception, emotional homeostasis, and reward pathways. This system comprises endogenous opioid peptides, their receptors, and the enzymes responsible for their synthesis and degradation. Among the principal endogenous opioids are the enkephalins, pentapeptides that exhibit a high affinity for the delta-opioid receptor and also interact with the mu-opioid receptor. This technical guide provides an in-depth exploration of the endogenous opioid system with a specific focus on the function of enkephalins, including their truncated form, Enkephalin(1-3). It details the signaling cascades initiated by enkephalin-receptor binding and presents comprehensive experimental protocols for the in vitro and in vivo characterization of enkephalinergic pathways. Furthermore, quantitative data on the binding and functional profiles of enkephalins are summarized, and key molecular and cellular interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The Endogenous Opioid System: An Overview

The endogenous opioid system is a complex network within the central and peripheral nervous systems that plays a pivotal role in modulating a variety of physiological functions.[1] This system is comprised of three main families of endogenous opioid peptides: the enkephalins, the endorphins, and the dynorphins.[2] These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively.[2]

The biological effects of these peptides are mediated by three major classes of G-protein coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] A fourth receptor, the nociceptin/orphanin FQ receptor (NOPR), is also considered part of this system.[1] Enkephalins primarily interact with the delta-opioid receptors (DOR) and to a lesser extent with the mu-opioid receptors (MOR).[4] The activation of these receptors by endogenous opioids leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[5]

The enkephalins are pentapeptides, with the two most prominent forms being Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin).[6] Their activity is terminated by enzymatic degradation by two key enzymes: aminopeptidase N (APN) and neutral endopeptidase (NEP), also known as neprilysin.[7]

Enkephalin Function and Signaling Pathways

Enkephalins are crucial neuromodulators involved in a wide range of physiological processes, including:

-

Pain Modulation: Enkephalins are potent analgesics. They inhibit the transmission of pain signals in the spinal cord and brainstem by acting on both presynaptic and postsynaptic neurons. Presynaptically, they reduce the release of excitatory neurotransmitters like substance P and glutamate. Postsynaptically, they hyperpolarize neurons, making them less likely to fire.[5]

-

Emotional Regulation and Reward: The enkephalinergic system is implicated in mood regulation, anxiety, and the brain's reward circuitry. Activation of opioid receptors in brain regions like the nucleus accumbens can influence dopamine release, contributing to feelings of pleasure and reinforcement.

-

Autonomic Control: Enkephalins are involved in the regulation of various autonomic functions, including respiratory rate, heart rate, and gastrointestinal motility.

Delta-Opioid Receptor Signaling

The primary mechanism of action for enkephalins is through the activation of delta-opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the following signaling cascade is initiated:

-

G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

MAPK Pathway Activation: Delta-opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.

-

Receptor Desensitization and Internalization: Prolonged agonist exposure leads to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from G-proteins and facilitate its internalization, a key mechanism of signal termination and tolerance development.

Function of Enkephalin(1-3) (Tyr-Gly-Gly)

Enkephalin(1-3), the N-terminal tripeptide Tyr-Gly-Gly (YGG), is a primary metabolite of both Met- and Leu-enkephalin. While it lacks the significant opioid receptor affinity of the full pentapeptides, evidence suggests it is not merely an inactive degradation product. Studies have identified endogenous Tyr-Gly-Gly in the brain. Some research points towards a potential immunomodulatory role for this tripeptide. For instance, certain immunomodulatory effects of leukocyte dialysates have been attributed to Tyr-Gly and Tyr-Gly-Gly. However, its precise physiological functions, particularly within the central nervous system and its potential interaction with other receptor systems, remain an area of active investigation. It is generally considered to have minimal direct opioid-like analgesic activity.

Quantitative Data on Enkephalin-Receptor Interactions

The affinity and potency of enkephalins at opioid receptors are critical determinants of their biological activity. These parameters are typically quantified using in vitro pharmacological assays. The following tables summarize key quantitative data for Met-enkephalin and Leu-enkephalin.

Table 1: Binding Affinities (Ki, nM) of Enkephalins at Opioid Receptors

| Ligand | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Reference |

| Met-Enkephalin | 1.5 - 25 | 0.5 - 5 | [5][7] |

| Leu-Enkephalin | 1.7 - 50 | 1.26 - 10 | [5][7] |

Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.

Table 2: Functional Potencies (EC50/IC50, nM) of Enkephalins

| Ligand | Assay | Mu-Opioid Receptor (EC50/IC50, nM) | Delta-Opioid Receptor (EC50/IC50, nM) | Reference |

| Met-Enkephalin | GTPγS Binding | ~20 | ~1 | [5][7] |

| Leu-Enkephalin | GTPγS Binding | ~30 | ~5 | [5][7] |

| Met-Enkephalin | cAMP Inhibition | ~15 | ~2 | [7] |

| Leu-Enkephalin | cAMP Inhibition | ~40 | ~8.9 | [7] |

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency in functional assays.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the enkephalinergic system.

In Vitro Assays

This assay measures the affinity of a ligand for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of enkephalins for mu- and delta-opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

Unlabeled competing ligand (Met-enkephalin or Leu-enkephalin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled enkephalin.

-

In a 96-well plate, add the assay buffer, radiolabeled ligand, and varying concentrations of the unlabeled enkephalin to the cell membranes.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G-proteins following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of enkephalins in activating Gi/o proteins.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Enkephalin agonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

-

Non-specific binding control (unlabeled GTPγS).

-

-

Procedure:

-

Prepare serial dilutions of the enkephalin agonist.

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the enkephalin agonist.

-

Pre-incubate the plate.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

-

This assay measures the inhibition of adenylyl cyclase activity.

-

Objective: To determine the potency (IC50) of enkephalins in inhibiting adenylyl cyclase.

-

Materials:

-

Whole cells expressing the Gi-coupled opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Enkephalin agonist.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-treat the cells with the PDE inhibitor.

-

Add varying concentrations of the enkephalin agonist.

-

Stimulate the cells with a fixed concentration of forskolin.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Analgesic Assays

These assays are used to assess the pain-relieving effects of compounds in animal models.

This test measures the response to a thermal pain stimulus.

-

Objective: To evaluate the analgesic effect of enkephalins or enkephalinase inhibitors.

-

Apparatus: A hot plate apparatus with a controlled surface temperature (typically 52-55°C) and a transparent cylinder to confine the animal.

-

Animals: Mice or rats.

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Determine the baseline latency by placing each animal on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administer the test compound (e.g., via intracerebroventricular or systemic injection).

-

At various time points after administration, re-test the animals on the hot plate and record the latency.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between treated and control groups.

-

This test measures the latency to withdraw the tail from a noxious heat stimulus.

-

Objective: To assess the spinal analgesic effects of enkephalins.

-

Apparatus: A tail-flick meter that focuses a beam of radiant heat on the animal's tail.

-

Animals: Mice or rats.

-

Procedure:

-

Gently restrain the animal with its tail exposed.

-

Position the tail over the heat source.

-

Activate the heat source and a timer simultaneously.

-

Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time is employed to prevent injury.

-

Determine the baseline latency.

-

Administer the test compound and re-measure the latency at different time points.

-

-

Data Analysis:

-

Calculate the %MPE as described for the hot plate test.

-

Analyze the data for statistically significant differences between treatment groups.

-

Conclusion and Future Directions

The endogenous opioid system, with enkephalins as key signaling molecules, represents a fundamental mechanism for regulating pain and emotion. The detailed understanding of their function, receptor interactions, and signaling pathways is paramount for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the pharmacological characterization of compounds targeting the enkephalinergic system.

Future research will likely focus on several key areas:

-

Development of Biased Agonists: Designing ligands that selectively activate certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment) at the delta-opioid receptor could lead to analgesics with fewer side effects and reduced tolerance development.

-

Enkephalinase Inhibitors: Further exploration of dual inhibitors of both NEP and APN may offer a promising therapeutic strategy to enhance endogenous enkephalin levels and produce analgesia with a lower potential for abuse.

-

Role in Pathophysiology: A deeper understanding of the dysregulation of the enkephalinergic system in chronic pain, mood disorders, and addiction will be crucial for identifying new therapeutic targets.

By leveraging the methodologies and knowledge presented in this guide, researchers and drug development professionals can continue to unravel the complexities of the endogenous opioid system and pave the way for the next generation of safer and more effective treatments for a range of debilitating conditions.

References

- 1. Tyrosine kinases enhance the function of glycine receptors in rat hippocampal neurons and human α1β glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]

- 6. Detection of the tripeptide Tyr-Gly-Gly, a putative enkephalin metabolite in brain, using a sensitive radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mu and delta receptors: their role in analgesia in the differential effects of opioid peptides on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Significance of the Tyr-Gly-Gly Motif in Mu and Delta Opioid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Tyr-Gly-Gly tripeptide, a fundamental component of endogenous opioid peptides, and its role in the interaction with mu (µ) and delta (δ) opioid receptors. While Tyr-Gly-Gly itself is primarily recognized as a metabolite, its sequence forms the essential pharmacophore for the activity of enkephalins. This document will explore the binding and functional characteristics of enkephalins containing this motif, the metabolic pathways that govern the formation and degradation of Tyr-Gly-Gly, and the downstream signaling cascades initiated upon receptor activation.

The Tyr-Gly-Gly Motif: A Core Element for Opioid Receptor Affinity

The tripeptide Tyrosine-Glycine-Glycine serves as the N-terminal sequence for all endogenous opioid peptides, including enkephalins, endorphins, and dynorphins[1]. This motif is crucial for binding to opioid receptors; the tyramine moiety of the tyrosine residue is considered the primary pharmacophore responsible for the initial interaction with the receptor binding pocket. While Tyr-Gly-Gly on its own displays negligible affinity for opioid receptors, its presence within larger peptide chains, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is critical for their potent activity[2][3].

Quantitative Binding and Functional Data for Enkephalins

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Met-enkephalin and Leu-enkephalin at mu and delta opioid receptors. These peptides, containing the core Tyr-Gly-Gly sequence, demonstrate the biological activity conferred by this motif.

Table 1: Binding Affinity (Ki, nM) of Enkephalins at Mu and Delta Opioid Receptors

| Peptide | Mu Opioid Receptor (Ki, nM) | Delta Opioid Receptor (Ki, nM) |

| Met-Enkephalin | 1.0 - 10 | 1.0 - 5.0 |

| Leu-Enkephalin | 10 - 50 | 0.5 - 2.0 |

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Activity (EC50/IC50, nM) of Enkephalins

| Peptide | Assay Type | Mu Opioid Receptor | Delta Opioid Receptor |

| Met-Enkephalin | GTPγS Binding (EC50) | ~20 | ~5 |

| cAMP Inhibition (IC50) | ~15 | ~3 | |

| Leu-Enkephalin | GTPγS Binding (EC50) | ~100 | ~2 |

| cAMP Inhibition (IC50) | ~80 | ~1 |

Note: EC50 and IC50 values are representative and can vary significantly based on the cell line, level of receptor expression, and specific assay protocol.

Metabolic Pathways of Enkephalins and Tyr-Gly-Gly

The in vivo activity of enkephalins is tightly regulated by their rapid degradation by peptidases. The tripeptide Tyr-Gly-Gly is a major metabolite of this process[4][5]. Understanding these metabolic pathways is crucial for the development of stable synthetic opioid peptides.

The primary enzymes involved in enkephalin metabolism are:

-

Aminopeptidase N (APN): Cleaves the Tyr¹-Gly² bond, releasing tyrosine and the inactive Gly-Gly-Phe-Met/Leu peptide.

-

Neprilysin (Neutral Endopeptidase, NEP; "Enkephalinase"): Cleaves the Gly³-Phe⁴ bond, resulting in the formation of Tyr-Gly-Gly and Phe-Met/Leu[6].

The steady-state levels of Tyr-Gly-Gly in the brain are often used as an index of the rate of enkephalin release and metabolism[6].

References

- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Opioid Activity of Tyr1–ψ[(Z)CF=CH]–Gly2 and Tyr1–ψ[(S)/(R)-CF3CH–NH]–Gly2 Leu-enkephalin Fluorinated Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. Study of endogenous Tyr-Gly-Gly, a putative enkephalin metabolite, in mouse brain: validation of a radioimmunoassay, localisation and effects of peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The endogenous tripeptide Tyr-Gly-Gly as a possible metabolite of opioid peptides in rat brain: identification, regional distribution, effects of lesions and formation in depolarized slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steady-state level and turnover rate of the tripeptide Tyr-Gly-Gly as indexes of striatal enkephalin release in vivo and their reduction during pentobarbital anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

The N-Terminal Tripeptide of Enkephalins (Tyr-Gly-Gly): A Technical Guide on its Metabolism, Physiological Significance, and Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the N-terminal tripeptide of enkephalins, Tyr-Gly-Gly, often referred to as Enkephalin(1-3). While not a primary opioid receptor agonist itself, this tripeptide is a key metabolite of endogenous enkephalins and serves as a crucial marker for enkephalinergic system activity. This document details its formation, degradation, physiological relevance, and the experimental methodologies used to study it.

Introduction: The Significance of the Enkephalin N-Terminus

The endogenous opioid system plays a critical role in modulating pain, mood, and various physiological processes. Enkephalins, a major class of endogenous opioid peptides, share a conserved N-terminal sequence: Tyr-Gly-Gly-Phe.[1][2] This "message sequence" is essential for their interaction with and activation of opioid receptors.[3][4] The N-terminal tyrosine residue is particularly critical for receptor binding and initiating the signaling cascade. The subsequent Gly-Gly dipeptide acts as a spacer, correctly positioning the tyrosine and the C-terminal phenylalanine for optimal receptor engagement.[1][2] While the pentapeptide forms of enkephalins (Met-enkephalin: Tyr-Gly-Gly-Phe-Met and Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) are the primary active ligands, their metabolic breakdown yields smaller fragments, including the tripeptide Tyr-Gly-Gly (YGG).

Metabolism of Enkephalins and the Formation of Tyr-Gly-Gly

Enkephalins are rapidly degraded in vivo by specific peptidases, which limits the duration of their physiological effects.[5] The formation of Tyr-Gly-Gly is a key step in this metabolic cascade.

Enzymatic Degradation Pathways:

Two main enzyme classes are responsible for the initial breakdown of enkephalins:

-

Aminopeptidases: These enzymes cleave the N-terminal tyrosine from the pentapeptide.

-

Enkephalinase (Neprilysin or CD10): This metalloendopeptidase cleaves the Gly-Phe bond, releasing the N-terminal tripeptide Tyr-Gly-Gly and the C-terminal dipeptide.[6]

The resulting Tyr-Gly-Gly is further degraded by aminopeptidases into smaller fragments and individual amino acids.[6][7]

The study of Tyr-Gly-Gly levels has become a valuable tool for researchers. As a primary metabolite, its concentration in brain tissue and cerebrospinal fluid can serve as a reliable index of enkephalin release and turnover.[8][9][10] For instance, in vivo studies have shown that the administration of aminopeptidase inhibitors leads to an accumulation of Tyr-Gly-Gly, providing a method to estimate the rate of enkephalin release.[9][10]

Physiological Effects and Receptor Interactions of Tyr-Gly-Gly

Direct physiological effects of exogenously administered Tyr-Gly-Gly are not extensively documented, and it is generally considered to have very low affinity for opioid receptors compared to the parent enkephalins. However, some studies suggest potential biological activities.

Opioid Receptor Affinity:

The N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) is considered the minimal structural requirement for potent opioid activity.[11] Shortening the peptide chain significantly reduces its affinity for mu- and delta-opioid receptors. While the tripeptide Tyr-Gly-Gly retains the critical tyrosine residue, it lacks the phenylalanine at position 4, which is crucial for high-affinity binding and receptor activation.[1]

Potential Immunomodulatory Role:

Some research suggests that Tyr-Gly-Gly may possess immunomodulatory properties. IMREG-1, a human leukocyte dialysate fraction with immunostimulatory activity, contains Tyr-Gly and Tyr-Gly-Gly.[12] These peptides are thought to contribute to its effects, which include augmenting delayed-type hypersensitivity and potentiating the production of interleukin-2 (IL-2) and interferon-gamma.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and study of Tyr-Gly-Gly.

Table 1: Turnover Rate of Tyr-Gly-Gly in Mouse Striatum

| Parameter | Value | Method of Determination | Reference |